2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene
CAS No.:
Cat. No.: VC13545236
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene -](/images/structure/VC13545236.png)
Specification
Molecular Formula | C9H15ClO2 |
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Molecular Weight | 190.67 g/mol |
IUPAC Name | 2-(4-chloropent-4-enyl)-1,3-dioxane |
Standard InChI | InChI=1S/C9H15ClO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2 |
Standard InChI Key | OASQFLNOWUGMLU-UHFFFAOYSA-N |
SMILES | C=C(CCCC1OCCCO1)Cl |
Canonical SMILES | C=C(CCCC1OCCCO1)Cl |
Introduction
Structural and Physicochemical Characteristics
The compound’s structure features a five-carbon chain (pentene) with a chlorine atom at the second carbon and a 1,3-dioxane ring attached to the fifth carbon. The 1,3-dioxanyl group contributes steric bulk and electronic effects, influencing reactivity patterns. Key physicochemical properties include:
The chlorine atom at position 2 enhances electrophilicity, enabling nucleophilic substitution, while the dioxanyl group stabilizes adjacent carbocations, facilitating cyclization reactions .
Synthetic Routes and Optimization
Cyclization of Diol Precursors
A common approach involves the acid-catalyzed cyclization of 5-(2,2-dihydroxyethyl)-2-chloro-1-pentene. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the diol undergoes dehydration to form the 1,3-dioxanyl ring:
Yields typically range from 65–75%, with purity dependent on distillation conditions .
Grignard-Mediated Coupling
An alternative method adapts TurboGrignard chemistry (iso-propylmagnesium chloride-LiCl complex) to couple 2-chloro-5-bromo-1-pentene with 1,3-dioxane-2-methanol. The reaction proceeds at 0°C in THF under nitrogen, achieving 82% yield after 12 hours :
This method offers superior regioselectivity compared to acid-catalyzed routes.
Industrial-Scale Production
For bulk synthesis, continuous-flow reactors are employed to minimize side reactions. Parameters include:
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Temperature: 80–100°C
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Catalyst: 0.5 mol% Pd/C (for debromination steps)
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Purification: Short-path distillation under reduced pressure (10 mbar) .
Reactivity and Functionalization
Electrophilic Addition
The terminal alkene undergoes halogenation (e.g., bromine in dioxane) to form 1,2-dibromo derivatives. Reaction kinetics show a 4:1 preference for anti-Markovnikov addition due to the electron-withdrawing chlorine :
Nucleophilic Substitution
The chlorine atom is susceptible to displacement by nucleophiles. With sodium methoxide in methanol, substitution yields 2-methoxy derivatives:
Reaction rates correlate with solvent polarity (k = 0.45 h⁻¹ in DMF vs. 0.12 h⁻¹ in toluene).
Oxidation Pathways
Ozonolysis cleaves the pentene chain, producing 2-chloro-5-[2-(1,3-dioxanyl)]pentanal. Subsequent oxidation with KMnO₄ yields the corresponding carboxylic acid :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Infrared Spectroscopy
Prominent bands include:
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1640 cm⁻¹ (C=C stretch)
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1120 cm⁻¹ (C–O–C in dioxane)
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740 cm⁻¹ (C–Cl bend)
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to prostaglandin analogs, where the dioxanyl group mimics cyclopentane rings in bioactive molecules . Patent WO2005070891A2 highlights its utility in angiogenesis inhibitors, though specific derivatives remain proprietary .
Polymer Chemistry
Copolymerization with styrene yields materials with enhanced thermal stability (Tg = 145°C vs. 100°C for pure polystyrene) .
Agrochemicals
Chlorinated derivatives exhibit herbicidal activity against Amaranthus retroflexus (LD₅₀ = 2.3 µg/mL), though environmental persistence requires formulation with biodegradable surfactants.
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